AS1892802

説明

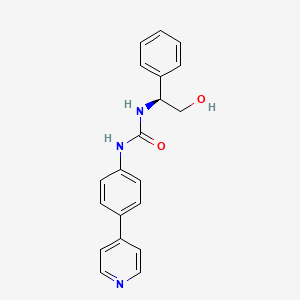

Structure

3D Structure

特性

IUPAC Name |

1-[(1S)-2-hydroxy-1-phenylethyl]-3-(4-pyridin-4-ylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-14-19(17-4-2-1-3-5-17)23-20(25)22-18-8-6-15(7-9-18)16-10-12-21-13-11-16/h1-13,19,24H,14H2,(H2,22,23,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTFYYZHMRBVHK-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AS1892802

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1892802 is a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK). This small molecule has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, chronic pain, and osteoarthritis. Its mechanism of action is centered on the modulation of the ROCK signaling pathway, a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, proliferation, and apoptosis. This guide provides a comprehensive overview of the mechanism of action of AS1892802, including its effects on the ROCK signaling cascade, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays used in its characterization.

Core Mechanism of Action: Inhibition of the ROCK Signaling Pathway

AS1892802 exerts its pharmacological effects through the direct inhibition of Rho-associated protein kinase (ROCK). The ROCK signaling pathway is a crucial downstream effector of the small GTPase RhoA. Upon activation by various extracellular stimuli, such as growth factors and hormones, RhoA, in its GTP-bound state, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to a cascade of cellular events.

The primary mechanism of AS1892802 involves its competitive binding to the ATP-binding pocket of ROCK, thereby preventing the phosphorylation of its downstream targets. This inhibition leads to a reduction in actomyosin contractility, alterations in cell morphology and motility, and modulation of gene expression.

The ROCK Signaling Pathway

The ROCK signaling pathway plays a central role in various physiological and pathological processes. A simplified representation of this pathway and the point of intervention by AS1892802 is depicted below.

Quantitative Data

The inhibitory potency of AS1892802 against ROCK isoforms has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its potent and relatively selective inhibition of ROCK2.

| Target | Species | Assay Type | IC50 (nM) | Reference |

| ROCK1 | Human | ELISA | 122 | [1] |

| ROCK2 | Human | ELISA | 52 | [1] |

| ROCK2 | Rat | ELISA | 57 | [1] |

| PKAC-α | - | - | 200 | [1] |

| PRKX | - | - | 325 | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of AS1892802.

In Vitro ROCK Inhibition Assay (ELISA)

This protocol outlines a general procedure for determining the IC50 of AS1892802 against ROCK kinases using an Enzyme-Linked Immunosorbent Assay (ELISA).

References

AS1892802: A Selective ROCK Inhibitor for Research in Osteoarthritis and Pain

An In-depth Technical Guide

This technical guide provides a comprehensive overview of AS1892802, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ROCK inhibition in diseases such as osteoarthritis and chronic pain. This document details the mechanism of action, selectivity profile, and key experimental data related to AS1892802, along with methodologies for relevant in vitro and in vivo assays.

Introduction to AS1892802

AS1892802 is a potent, ATP-competitive, and orally active inhibitor of ROCK. It has demonstrated efficacy in preclinical models of both inflammatory and non-inflammatory pain, as well as osteoarthritis, suggesting its potential as a therapeutic agent for these conditions. By selectively targeting ROCK, AS1892802 allows for the investigation of the specific roles of this kinase in various physiological and pathological processes.

Mechanism of Action and Selectivity

AS1892802 exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2. The ROCK signaling pathway is a critical regulator of cellular functions such as cell shape, motility, and contraction.[1] Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including osteoarthritis and chronic pain.[2][3]

Kinase Inhibition Profile

AS1892802 shows a high degree of selectivity for ROCK2 over ROCK1. The inhibitory activity of AS1892802 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Target | IC50 (nM) | Assay Type | Reference(s) |

| Human ROCK2 | 52 | ELISA | [4] |

| Rat ROCK2 | 57 | ELISA | [4] |

| Human ROCK1 | 122 | ELISA | [4] |

| PKAC-α | 200 | Not Stated | [4] |

| PRKX | 325 | Not Stated | [4] |

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in cytoskeletal dynamics. Upon activation by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility. In the context of chondrocytes and pain signaling, ROCK activation can contribute to pathological changes.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of AS1892802.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize AS1892802.

In Vitro Kinase Inhibition Assay

This assay determines the potency of AS1892802 against ROCK kinases.

Caption: General workflow for an in vitro ROCK kinase inhibition assay.

Protocol:

-

Plate Coating: A 96-well microtiter plate is pre-coated with a recombinant ROCK substrate, such as MYPT1.

-

Compound Addition: Serially diluted AS1892802 is added to the wells.

-

Enzyme Addition: Recombinant active ROCK1 or ROCK2 enzyme is added to the wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: The amount of phosphorylated substrate is detected using a specific antibody, often in an ELISA format with a secondary antibody conjugated to an enzyme for colorimetric or chemiluminescent readout.[5] Alternatively, ADP-Glo™ kinase assays can be used to measure ADP formation, which correlates with kinase activity.[4]

-

Data Analysis: The concentration of AS1892802 that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

In Vitro Cellular Assays

This assay assesses the effect of AS1892802 on the differentiation of chondrogenic cells, such as the ATDC5 cell line.[6][7]

Protocol:

-

Cell Seeding: ATDC5 cells are seeded in multi-well plates and cultured to confluence.

-

Differentiation Induction: Chondrogenic differentiation is induced by changing the medium to a differentiation medium containing insulin, transferrin, and selenium.

-

Treatment: The cells are treated with various concentrations of AS1892802 during the differentiation period.

-

Assessment of Differentiation: After a set period (e.g., 14-21 days), chondrocyte differentiation is assessed by:

-

Histochemical Staining: Staining for proteoglycans with Alcian blue and for mineralization with Alizarin Red S.[8]

-

Gene Expression Analysis: Quantifying the mRNA levels of chondrocyte markers such as Collagen type II (Col2a1) and Aggrecan (Acan) using qRT-PCR.

-

Protein Analysis: Western blotting for chondrocyte-specific proteins.

-

This assay measures the anti-inflammatory effect of AS1892802 in a synovial cell line like HIG-82.[9]

Protocol:

-

Cell Culture: HIG-82 synoviocytes are cultured to confluence in multi-well plates.

-

Pre-treatment: Cells are pre-treated with different concentrations of AS1892802 for a specified time (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding Interleukin-1β (IL-1β) to the culture medium.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme immunoassay (EIA) kit.[10]

In Vivo Model: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

This model is used to evaluate the efficacy of AS1892802 in reducing cartilage damage and pain associated with osteoarthritis.[11][12]

References

- 1. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Tmax (Time to peak drug concentration) – REVIVE [revive.gardp.org]

- 5. researchgate.net [researchgate.net]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol | Scilit [scilit.com]

- 7. i-base.info [i-base.info]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]

- 11. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monosodium iodoacetate-induced subchondral bone microstructure and inflammatory changes in an animal model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

AS1892802 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1892802 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of the downstream signaling pathways modulated by AS1892802. By inhibiting ROCK, AS1892802 influences a cascade of molecular events primarily involved in regulating cell structure, motility, and contraction. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts in areas such as neurodegenerative diseases, chronic pain, and osteoarthritis.

Introduction

AS1892802, with the chemical name 1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(pyridin-4-yl)phenyl]urea, is a small molecule inhibitor targeting ROCK1 and ROCK2. The ROCK family of serine/threonine kinases are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, and its dysregulation is implicated in a variety of pathological conditions. AS1892802 has demonstrated therapeutic potential in preclinical models of chronic pain, osteoarthritis, and neurodegenerative diseases. Understanding its precise mechanism of action and downstream effects is crucial for its clinical development and the identification of novel therapeutic applications.

Core Signaling Pathway

The primary mechanism of action of AS1892802 is the competitive inhibition of ATP binding to ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, leading to the modulation of key cellular processes. The core downstream signaling pathway affected by AS1892802 is the regulation of actin-myosin contractility and actin filament dynamics.

dot

Caption: AS1892802 inhibits ROCK, preventing downstream phosphorylation events.

Quantitative Data

AS1892802 exhibits potent inhibitory activity against ROCK isoforms. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | Species | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| ROCK1 | Human | 122 | ELISA | [1] |

| ROCK2 | Human | 52 | ELISA | [1] |

| ROCK2 | Rat | 57 | ELISA |[1] |

Table 2: Inhibition of Downstream Cellular Events

| Cellular Process | Cell Type | Inhibitory Effect | Reference |

|---|---|---|---|

| Myosin Light Chain 2 (MLC2) Phosphorylation | Human Breast Cancer Cells | Potently inhibited | [2] |

| IL-1β-induced Prostaglandin E2 (PGE2) Production | Synovial Cell Line | Completely inhibited |[2] |

Key Downstream Signaling Nodes

LIM Kinase (LIMK) and Cofilin Pathway

ROCK phosphorylates and activates LIM kinase (LIMK1 and LIMK2). Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivation of cofilin leads to the stabilization of actin filaments and the formation of stress fibers. By inhibiting ROCK, AS1892802 is expected to decrease the phosphorylation of both LIMK and cofilin, leading to increased actin dynamics.

Myosin Light Chain Phosphatase (MLCP) Pathway

ROCK enhances myosin light chain (MLC) phosphorylation through two mechanisms:

-

Direct phosphorylation of MLC: ROCK can directly phosphorylate the regulatory light chain of myosin II (MLC), promoting its interaction with actin and increasing contractility.

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP, MYPT1, at specific threonine residues (e.g., Thr696 and Thr853). This phosphorylation inhibits the phosphatase activity of MLCP, leading to a net increase in phosphorylated MLC (p-MLC).

AS1892802, by inhibiting ROCK, is expected to decrease both direct MLC phosphorylation by ROCK and the inhibitory phosphorylation of MYPT1, thereby increasing MLCP activity and reducing overall p-MLC levels and cell contractility.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the downstream effects of AS1892802.

Western Blotting for Phosphorylated Downstream Effectors

This protocol is designed to quantify the changes in phosphorylation status of ROCK substrates like MYPT1, LIMK, and cofilin in response to AS1892802 treatment.

dot

Caption: Workflow for Western blot analysis of phosphorylated proteins.

Protocol Details:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of AS1892802 or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MYPT1 (Thr696), anti-phospho-LIMK1/2 (Thr508/505), or anti-phospho-cofilin (Ser3)) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., GAPDH or β-actin) or to the total protein level of the target.

In Vitro ROCK Kinase Assay

This assay measures the direct inhibitory effect of AS1892802 on ROCK activity using a purified substrate.

dot

Caption: Workflow for an in vitro ROCK kinase assay.

Protocol Details:

-

Reaction Setup: In a microplate, combine purified active ROCK enzyme (ROCK1 or ROCK2) and a suitable substrate (e.g., recombinant MYPT1 or a synthetic peptide substrate) in a kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of AS1892802 or vehicle control to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

-

Detection: The amount of phosphorylated substrate can be quantified using various methods:

-

ELISA-based: Use a phospho-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based: Measure the amount of ATP consumed using a luciferase/luciferin system (e.g., Kinase-Glo®).

-

-

Data Analysis: Plot the kinase activity against the concentration of AS1892802 to determine the IC50 value.

Chondrocyte Differentiation Assay

This assay assesses the potential of AS1892802 to promote the differentiation of chondrocytes, a key process in cartilage formation and repair.

Protocol Details:

-

Cell Culture: Culture a chondrogenic cell line (e.g., ATDC5) or primary chondrocytes in a suitable growth medium.

-

Induction of Differentiation: To induce differentiation, switch the cells to a differentiation medium typically containing insulin, transferrin, and selenium. Treat the cells with different concentrations of AS1892802 or a vehicle control.

-

Culture Period: Culture the cells for an extended period (e.g., 14-21 days), replacing the medium every 2-3 days.

-

Assessment of Differentiation: Chondrogenic differentiation can be assessed by:

-

Alcian Blue Staining: Stain the cells with Alcian blue, which specifically stains the sulfated proteoglycans in the cartilage matrix. Quantify the staining by extracting the dye and measuring its absorbance.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of chondrocyte-specific marker genes, such as Collagen type II (Col2a1) and Aggrecan (Acan).

-

Immunofluorescence: Stain for chondrogenic markers like Collagen type II using specific antibodies.

-

Prostaglandin E2 (PGE2) Production Assay

This assay measures the effect of AS1892802 on inflammation-induced PGE2 production.

Protocol Details:

-

Cell Culture: Culture a relevant cell type, such as a synovial cell line or primary synoviocytes.

-

Treatment: Pre-treat the cells with various concentrations of AS1892802 for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent, such as Interleukin-1β (IL-1β) or bradykinin, to induce PGE2 production.

-

Sample Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Determine the effect of AS1892802 on PGE2 production by comparing the levels in treated versus untreated, stimulated cells.

Conclusion

AS1892802 is a potent inhibitor of ROCK, a key regulator of the actin cytoskeleton. By inhibiting ROCK, AS1892802 modulates the phosphorylation of downstream effectors including LIMK, cofilin, MYPT1, and MLC, thereby influencing cell contractility, motility, and morphology. The provided data and experimental protocols offer a framework for researchers to further investigate the intricate downstream signaling of AS1892802 and explore its therapeutic potential in a range of diseases. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of AS1892802 on the phosphorylation of all key downstream substrates in various cellular contexts.

References

AS1892802 Target Validation: A Technical Guide to Preclinical Efficacy in Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1892802 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide details the preclinical target validation studies of AS1892802, focusing on its mechanism of action and efficacy in rodent models of inflammatory and neuropathic pain. The data presented herein supports the therapeutic potential of AS1892802 for the treatment of chronic pain states, such as osteoarthritis and rheumatoid arthritis. This document provides an in-depth overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways modulated by AS1892802.

Introduction

Chronic pain is a significant global health issue with a substantial unmet medical need. Rho-associated kinase (ROCK) has emerged as a promising therapeutic target for pain and inflammation.[1] The ROCK signaling pathway is implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell migration, and inflammatory responses.[2] AS1892802 is a novel, orally bioavailable small molecule inhibitor of ROCK that has demonstrated significant analgesic and anti-inflammatory properties in preclinical models.[3][4] This guide summarizes the key target validation studies that form the basis of our understanding of AS1892802's therapeutic potential.

Quantitative Efficacy Data

The preclinical efficacy of AS1892802 has been quantified in various models of arthritis and pain. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Inhibitory Activity of AS1892802

| Target | Assay Type | Species | IC50 (nM) |

| ROCK1 | ELISA | Human | 122 |

| ROCK2 | ELISA | Human | 52 |

| ROCK2 | ELISA | Rat | 57 |

| PKAC-α | 200 | ||

| PRKX | 325 |

Table 2: In Vivo Analgesic Efficacy of AS1892802

| Animal Model | Administration | Endpoint | ED50 (mg/kg) |

| Monoiodoacetate (MIA)-induced arthritis (rat) | Oral | Antinociceptive effect | 0.15 |

| Adjuvant-induced arthritis (AIA) (rat) | Oral | Antinociceptive effect | Not explicitly stated, but potent effects observed |

Core Signaling Pathway of AS1892802 Action

AS1892802 exerts its therapeutic effects by inhibiting the ROCK signaling pathway, which is upregulated in pathological conditions such as arthritis.[2] The diagram below illustrates the proposed mechanism of action.

Caption: Proposed signaling pathway of AS1892802 in inflammatory pain.

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments are provided below.

In Vivo Models of Arthritis

a) Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats [2]

-

Induction: Male Sprague-Dawley rats are anesthetized, and 3 mg of monoiodoacetate (MIA) in 25 µL of saline is injected intra-articularly into the right knee joint. The contralateral knee receives a saline injection as a control.

-

AS1892802 Administration: AS1892802 is administered orally (p.o.) once daily for a specified period (e.g., 3 weeks), starting after the MIA injection.

-

Pain Assessment: Mechanical allodynia is measured using a dynamic plantar anesthesiometer (e.g., von Frey filaments). The paw withdrawal threshold in response to a mechanical stimulus is recorded.

-

Histological Analysis: At the end of the study, the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to assess cartilage damage.

b) Adjuvant-Induced Arthritis (AIA) in Rats [3]

-

Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's complete adjuvant (containing heat-killed Mycobacterium butyricum) into the base of the tail of male Lewis rats.

-

AS1892802 Administration: AS1892802 is administered orally once daily, typically starting from the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).

-

Assessment of Arthritis: The severity of arthritis is evaluated by scoring the degree of erythema and swelling in the paws. Paw volume can also be measured using a plethysmometer.

-

Measurement of Inflammatory Mediators: At the end of the study, plasma or tissue samples can be collected to measure levels of pro-inflammatory cytokines and other mediators.

In Vitro Assays

a) Inhibition of Prostaglandin E2 (PGE2) Production [2]

-

Cell Line: A synovial cell line is used.

-

Stimulation: Cells are pre-treated with various concentrations of AS1892802 for a specified time (e.g., 1 hour) before being stimulated with interleukin-1β (IL-1β) or bradykinin to induce PGE2 production.

-

PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

b) Chondrocyte Differentiation Assay [2]

-

Cell Line: A chondrogenic cell line is utilized.

-

Treatment: Cells are cultured in the presence of different concentrations of AS1892802.

-

Assessment: Chondrocyte differentiation is assessed by measuring markers of chondrogenesis, such as the expression of type II collagen and aggrecan, using techniques like quantitative real-time PCR or western blotting.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical framework for target validation.

Caption: Workflow for the MIA-induced osteoarthritis model.

Caption: Logical framework for AS1892802 target validation.

Conclusion

The presented data provides a robust preclinical validation for AS1892802 as a potent and selective ROCK inhibitor with significant therapeutic potential in inflammatory and neuropathic pain. The compound demonstrates clear target engagement, leading to the modulation of key downstream signaling pathways involved in inflammation and pain. The in vivo efficacy in well-established animal models of arthritis further supports its development as a novel analgesic and anti-inflammatory agent. Future studies should focus on the long-term safety and efficacy of AS1892802 and its potential for clinical translation.

References

- 1. Rho-ROCK signaling differentially regulates chondrocyte spreading on fibronectin and bone sialoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alleviating effects of AS1892802, a Rho kinase inhibitor, on osteoarthritic disorders in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive effects of AS1892802, a novel Rho kinase inhibitor, in rat models of inflammatory and noninflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AS1892802 in Neuropathic Pain: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide only modest relief and are associated with considerable side effects. The Rho-associated coiled-coil containing protein kinase (ROCK) pathway has emerged as a promising target for novel analgesic development. This whitepaper provides a comprehensive technical overview of the preclinical evidence for AS1892802, a potent and selective ROCK inhibitor, in the context of neuropathic pain. We will delve into its mechanism of action, summarize the available quantitative data from relevant animal models, and provide detailed experimental protocols for the key assays used to evaluate its efficacy. Furthermore, we will visualize the core signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of AS1892802.

Introduction to AS1892802

AS1892802 is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits potent, ATP-competitive inhibition of both ROCK1 and ROCK2 isoforms. The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. In the nervous system, this pathway has been implicated in neurite outgrowth inhibition, glial activation, and synaptic plasticity, all of which are key processes in the pathophysiology of neuropathic pain.

The RhoA/ROCK Signaling Pathway in Neuropathic Pain

Following peripheral nerve injury, the small GTPase RhoA is activated in both neurons and glial cells within the spinal cord. This activation leads to the stimulation of its downstream effector, ROCK. Activated ROCK, in turn, phosphorylates a number of substrates that contribute to the initiation and maintenance of neuropathic pain states. Key downstream effectors include:

-

LIM kinase (LIMK): Phosphorylation of LIMK by ROCK leads to the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of F-actin, contributing to synaptic reorganization and enhanced neuronal excitability.

-

Myosin Light Chain (MLC): ROCK-mediated phosphorylation of MLC promotes actomyosin contractility, which is involved in growth cone collapse and the inhibition of axonal regeneration.

-

Other Substrates: ROCK also influences the activity of various other proteins involved in inflammation and neuronal sensitization.

The inhibition of the RhoA/ROCK pathway is therefore a rational approach to attenuate the central sensitization and maladaptive plasticity that underlie neuropathic pain.

Preclinical Efficacy of AS1892802

To date, the evaluation of AS1892802 in neuropathic pain has been limited to a streptozotocin-induced diabetic neuropathy model in rats. While direct evidence in surgically-induced neuropathic pain models such as chronic constriction injury (CCI) or spared nerve injury (SNI) is not publicly available, the promising results from the diabetic neuropathy model, along with data from inflammatory and arthritic pain models, suggest a broader analgesic potential.

Quantitative Data

The following table summarizes the available quantitative data for AS1892802 in relevant preclinical pain models. It is important to note the absence of data from gold-standard surgical models of neuropathic pain.

| Model | Species | Route of Administration | Dose Range | Key Findings | Citation |

| Streptozotocin-induced Neuropathy | Rat | Oral (repeated dosing) | Not specified | Repeated dosing exhibited a long-lasting and more potent analgesic effect. The analgesic effect was sustained for seven days after the last administration. | [1] |

| Monoiodoacetate-induced Arthritis | Rat | Oral (single dose) | 0.03 - 1 mg/kg | Dose-dependent analgesic effect with an ED50 of 0.15 mg/kg. | [2] |

| Adjuvant-induced Arthritis | Rat | Oral (single dose) | Not specified | Exhibited a potent antinociceptive effect. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are detailed protocols for standard neuropathic pain models that would be appropriate for evaluating a compound like AS1892802.

Streptozotocin-Induced Diabetic Neuropathy Model

This model mimics the painful diabetic neuropathy observed in humans.

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ; 50-65 mg/kg) dissolved in citrate buffer (pH 4.5) is administered. Control animals receive an injection of the vehicle.

-

Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic and are used for the study.

-

Development of Neuropathy: Mechanical allodynia and thermal hyperalgesia typically develop within 2-4 weeks after the induction of diabetes.

-

Drug Administration: AS1892802 would be formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is always included.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.

-

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.

-

Animals: Male Sprague-Dawley rats (200-250 g) are used.

-

Surgical Procedure:

-

The rat is anesthetized with isoflurane.

-

The common sciatic nerve of one hind limb is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them.

-

The muscle and skin are then closed in layers.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Post-operative Care: Animals are monitored for recovery and signs of infection.

-

Development of Neuropathy: Mechanical allodynia and thermal hyperalgesia typically develop in the ipsilateral paw within 3-5 days post-surgery and persist for several weeks.

-

Drug Administration: As described for the diabetic neuropathy model.

-

Behavioral Testing: As described for the diabetic neuropathy model.

Clinical Development Status

A thorough search of publicly available clinical trial registries indicates that AS1892802 has not been evaluated in human clinical trials for neuropathic pain or any other indication. The clinical development of ROCK inhibitors for pain is still in its early stages, and further preclinical characterization of compounds like AS1892802 is warranted.

Conclusion and Future Directions

AS1892802, a potent and selective ROCK inhibitor, has demonstrated promising analgesic effects in a preclinical model of diabetic neuropathy. The underlying mechanism, centered on the inhibition of the RhoA/ROCK signaling pathway, provides a strong rationale for its potential therapeutic utility in a broader range of neuropathic pain conditions. However, a significant gap in the preclinical data exists, with a notable absence of studies in surgically-induced models of neuropathic pain.

Future research should focus on:

-

Evaluating the efficacy of AS1892802 in the CCI, SNI, and spinal nerve ligation (SNL) models of neuropathic pain.

-

Elucidating the specific downstream molecular effects of AS1892802 in the dorsal horn of the spinal cord in these models.

-

Investigating the pharmacokinetic and pharmacodynamic relationship of AS1892802 to establish optimal dosing regimens.

-

Assessing the safety and tolerability of chronic AS1892802 administration in preclinical models.

A comprehensive preclinical data package will be essential to support the potential transition of AS1892802 into clinical development for the treatment of neuropathic pain. The information presented in this whitepaper provides a foundational understanding for researchers and drug development professionals interested in advancing novel therapeutics in this area of high unmet medical need.

References

AS1892802: A Technical Whitepaper on a Novel ROCK Inhibitor for Osteoarthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Current therapeutic strategies primarily focus on symptom management and do not address the underlying disease pathology. The Rho-associated coiled-coil kinase (ROCK) signaling pathway has emerged as a promising therapeutic target in OA due to its role in regulating inflammation, chondrocyte function, and pain sensitization. This technical guide provides an in-depth overview of AS1892802, a selective ROCK inhibitor, and its potential as a disease-modifying agent for osteoarthritis.

Mechanism of Action: Targeting the ROCK Signaling Pathway

AS1892802 is a selective inhibitor of Rho-associated coiled-coil kinases (ROCK I and ROCK II). In the context of osteoarthritis, the activation of the RhoA/ROCK signaling pathway is implicated in pathological processes within the joint.[1] Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), and mechanical stress can activate RhoA, which in turn activates ROCK. This activation leads to a cascade of downstream events that contribute to the degradation of the cartilage extracellular matrix (ECM) and an inflammatory environment.

ROCK activation is known to influence the expression of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of cartilage components like aggrecan and collagen. By inhibiting ROCK, AS1892802 is proposed to suppress the catabolic processes in chondrocytes and promote an anabolic state, thereby protecting the cartilage from degradation. Furthermore, the ROCK pathway is involved in pain signaling, and its inhibition may contribute to the analgesic effects observed with AS1892802.

AS1892802 Mechanism of Action in Osteoarthritis.

Preclinical Efficacy: Quantitative Data Summary

Preclinical studies in a rat model of monoiodoacetate (MIA)-induced osteoarthritis have demonstrated the dose-dependent efficacy of AS1892802 in preventing cartilage damage and alleviating pain-related behaviors.[1]

Table 1: In Vivo Efficacy of AS1892802 on Cartilage Damage in a Rat MIA Model[1]

| Treatment Group | Dose | Route of Administration | Macroscopic Score (Mean ± S.E.M.) | Inhibition of Cartilage Damage (%) |

| Sham | - | Intra-articular | 0.2 ± 0.1 | - |

| MIA + Vehicle | - | Intra-articular | 3.8 ± 0.2 | - |

| AS1892802 | 0.03 mg/joint | Intra-articular | 2.8 ± 0.4 | 28 |

| AS1892802 | 0.1 mg/joint | Intra-articular | 2.0 ± 0.4 | 47 |

| AS1892802 | 0.3 mg/joint | Intra-articular | 1.6 ± 0.4 | 58 |

| MIA + Vehicle | - | Oral (p.o.) | 3.6 ± 0.2 | - |

| AS1892802 | 10 mg/kg | Oral (p.o.) | 2.4 ± 0.4 | 33 |

| AS1892802 | 30 mg/kg | Oral (p.o.) | 1.9 ± 0.4** | 47 |

*P < 0.05, **P < 0.01 vs. MIA + Vehicle

Table 2: In Vivo Efficacy of AS1892802 on Pain Behavior in a Rat MIA Model[1]

| Treatment Group | Dose | Route of Administration | Weight Distribution Deficit (%) (Mean ± S.E.M.) |

| Sham | - | Intra-articular | 5.3 ± 1.6 |

| MIA + Vehicle | - | Intra-articular | 44.8 ± 4.0 |

| AS1892802 | 0.03 mg/joint | Intra-articular | 30.6 ± 5.5 |

| AS1892802 | 0.1 mg/joint | Intra-articular | 22.3 ± 5.0 |

| AS1892802 | 0.3 mg/joint | Intra-articular | 15.6 ± 3.9** |

| MIA + Vehicle | - | Oral (p.o.) | 43.1 ± 3.7 |

| AS1892802 | 10 mg/kg | Oral (p.o.) | 27.5 ± 5.3 |

| AS1892802 | 30 mg/kg | Oral (p.o.) | 20.1 ± 4.5** |

*P < 0.05, **P < 0.01 vs. MIA + Vehicle

Table 3: In Vitro Effects of AS1892802[1]

| Assay | Cell Line | Stimulus | AS1892802 Concentration (µM) | Outcome |

| Chondrocyte Differentiation | ATDC5 | - | 1 | Induction of chondrocyte differentiation |

| PGE2 Production | HIG-82 | IL-1β (1 ng/mL) | 0.01 - 1 | Dose-dependent inhibition of PGE2 production (IC50 = 0.056 µM) |

| PGE2 Production | HIG-82 | Bradykinin (1 µM) | 0.01 - 1 | Dose-dependent inhibition of PGE2 production (IC50 = 0.045 µM) |

Experimental Protocols

Monoiodoacetate (MIA)-Induced Osteoarthritis Rat Model

-

Animal Model: Male Lewis rats (7 weeks old) were used for the study.

-

Induction of OA: Rats were anesthetized, and 0.5 mg of monoiodoacetate (MIA) in 25 µL of saline was injected into the right knee joint through the intra-articular space.[1] The left knee served as a control.

-

Drug Administration:

-

Assessment of Cartilage Damage: On day 21, the femoral condyle and tibial plateau were macroscopically graded on a scale of 0 to 5 based on the severity of cartilage lesions.

-

Pain Behavior Assessment: The weight distribution on the hind paws was measured using an incapacitance tester. The deficit in weight-bearing on the MIA-injected limb was calculated.

Workflow for MIA-Induced Osteoarthritis Model.

In Vitro Chondrocyte Differentiation Assay

-

Cell Line: ATDC5, a mouse chondrogenic cell line, was used.

-

Culture Conditions: Cells were cultured in a maintenance medium of DMEM/F-12 containing 5% fetal bovine serum.

-

Differentiation Induction: To induce differentiation, the medium was supplemented with 10 µg/mL insulin, 10 µg/mL transferrin, and 3 x 10-8 M sodium selenite.[1]

-

Treatment: AS1892802 (1 µM) was added to the differentiation medium.

-

Assessment: After 14 days of culture, the cells were stained with Alcian blue to visualize the accumulation of sulfated proteoglycans, an indicator of chondrocyte differentiation.

In Vitro Prostaglandin E2 (PGE2) Production Assay

-

Cell Line: HIG-82, a rabbit synovial cell line, was used.

-

Culture Conditions: Cells were cultured in DMEM containing 10% fetal bovine serum.

-

Stimulation: Cells were pre-treated with various concentrations of AS1892802 for 30 minutes, followed by stimulation with either IL-1β (1 ng/mL) or bradykinin (1 µM) for 24 hours.[1]

-

PGE2 Measurement: The concentration of PGE2 in the culture supernatant was quantified using a commercially available enzyme immunoassay (EIA) kit.

Conclusion and Future Directions

The preclinical data on AS1892802 strongly suggest its potential as a therapeutic agent for osteoarthritis. Its dual action of protecting cartilage from degradation and alleviating pain addresses key unmet needs in OA treatment. The dose-dependent efficacy observed in both intra-articular and oral administration models provides flexibility for future clinical development. Further investigation into the long-term efficacy and safety of AS1892802 is warranted to translate these promising preclinical findings into a novel, disease-modifying therapy for patients with osteoarthritis.

References

AS1892802: A Technical Guide to its Chondroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chondroprotective properties of AS1892802, a selective Rho-associated coiled coil kinase (ROCK) inhibitor. The information presented herein is compiled from preclinical studies investigating its efficacy in mitigating cartilage degradation and pain associated with osteoarthritis. This document details the compound's mechanism of action, summarizes key quantitative data from in vivo and in vitro experiments, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Mechanism of Action: ROCK Inhibition in Cartilage Protection

AS1892802 exerts its chondroprotective effects primarily through the inhibition of Rho-associated coiled coil kinase (ROCK). In the context of osteoarthritis, the ROCK signaling pathway is implicated in pathological processes that lead to cartilage degradation and inflammation. Upregulation of ROCK I and II mRNA has been observed in the knee joints of osteoarthritis models.[1] By inhibiting ROCK, AS1892802 interferes with these cascades, leading to a reduction in cartilage damage and associated pain.[1] Preclinical studies have demonstrated that AS1892802 not only prevents cartilage damage but also possesses analgesic properties.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of AS1892802 in both in vivo and in vitro models of osteoarthritis.

Table 1: In Vivo Efficacy of AS1892802 in a Rat Model of Monoiodoacetate (MIA)-Induced Osteoarthritis

| Treatment Group | Administration Route | Dosage | Change in Cartilage Damage (Tibial Plateau) | Reduction in Weight Distribution Deficit |

| MIA Control | Intra-articular | Vehicle | - | - |

| AS1892802 | Intra-articular | 3 weeks | Dose-dependent inhibition | Significant Decrease |

| AS1892802 | Oral (p.o.) | 3 weeks | Dose-dependent inhibition | Significant Decrease |

Data synthesized from preclinical studies on MIA-induced osteoarthritis in rats.[1]

Table 2: In Vitro Effects of AS1892802

| Experiment | Cell Type | Stimulus | AS1892802 Effect |

| Chondrocyte Differentiation | Chondrogenic cell line | - | Induction of differentiation |

| Prostaglandin E2 (PGE2) Production | Synovial cell line | IL-1β | Significant inhibition |

| Prostaglandin E2 (PGE2) Production | Synovial cell line | Bradykinin | Significant inhibition |

Data derived from in vitro assays on relevant cell lines.[1]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

-

Objective: To evaluate the in vivo efficacy of AS1892802 in a chemically-induced model of osteoarthritis.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Osteoarthritis: A single intra-articular injection of monoiodoacetate (MIA) into the right knee joint. The contralateral knee may be injected with saline to serve as a control.

-

AS1892802 Administration:

-

Intra-articular: Direct injection into the ipsilateral (MIA-injected) knee.

-

Oral (p.o.): Administered for a duration of 3 weeks.

-

-

Outcome Measures:

-

Cartilage Damage Assessment: Histological analysis of the tibial plateau to assess the extent of cartilage degradation.

-

Pain Behavior Assessment: Measurement of weight distribution deficit to evaluate pain-related functional impairment.

-

Gene Expression Analysis: Quantification of ROCK I and II mRNA levels in the knee joints.

-

In Vitro Chondrocyte Differentiation Assay

-

Objective: To assess the direct effect of AS1892802 on chondrocyte differentiation.

-

Cell Line: A validated chondrogenic cell line.

-

Treatment: Incubation of the chondrogenic cells with varying concentrations of AS1892802.

-

Outcome Measure: Assessment of chondrocyte differentiation markers (e.g., expression of type II collagen and aggrecan) using techniques such as quantitative PCR or Western blotting.

In Vitro Prostaglandin E2 (PGE2) Production Assay

-

Objective: To determine the anti-inflammatory effect of AS1892802 by measuring its impact on PGE2 production.

-

Cell Line: A synovial cell line.

-

Stimulation: Induction of inflammation by treating the cells with either Interleukin-1β (IL-1β) or bradykinin.

-

Treatment: Co-incubation with AS1892802 at various concentrations.

-

Outcome Measure: Quantification of PGE2 levels in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of ROCK in Osteoarthritis and the Interventional Effect of AS1892802

Caption: ROCK signaling in OA and AS1892802 intervention.

Experimental Workflow for In Vivo Evaluation of AS1892802

Caption: In vivo experimental workflow for AS1892802.

Logical Relationship of AS1892802's Dual Action

References

In-Depth Pharmacological Profile of AS1892802: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1892802 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It has demonstrated significant analgesic and disease-modifying effects in preclinical models of inflammatory and non-inflammatory arthritis, as well as chronic pain. This technical guide provides a comprehensive overview of the pharmacological profile of AS1892802, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, motility, and contraction. The Rho/ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including pain and inflammation. AS1892802 has emerged as a promising therapeutic candidate due to its potent and selective inhibition of ROCK.

Mechanism of Action

AS1892802 exerts its pharmacological effects by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascade that leads to various cellular responses, including those involved in pain sensitization and inflammation.

Signaling Pathway

The Rho/ROCK signaling pathway is a key regulator of cellular function. The binding of extracellular ligands to G protein-coupled receptors (GPCRs) activates the small GTPase RhoA. Activated RhoA then binds to and activates ROCK, which in turn phosphorylates a variety of downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This leads to increased actin-myosin contractility and other cellular responses. AS1892802 blocks this cascade at the level of ROCK.

In Vitro Pharmacology

Kinase Inhibition Profile

The inhibitory activity of AS1892802 against ROCK and other kinases was determined by ELISA. The compound demonstrates high potency for ROCK2 and good selectivity over ROCK1 and other kinases.

| Kinase Target | Species | IC50 (nM) |

| ROCK1 | Human | 122[1] |

| ROCK2 | Human | 52[1] |

| ROCK2 | Rat | 57[1] |

| PKAC-α | - | 200[1] |

| PRKX | - | 325[1] |

| Table 1: In vitro kinase inhibitory activity of AS1892802. [1] |

Inhibition of Prostaglandin E2 (PGE2) Production

AS1892802 has been shown to inhibit the production of PGE2, a key mediator of inflammation and pain. In HIG82 synovial cells, AS1892802 significantly inhibited PGE2 production induced by interleukin-1β (IL-1β) or bradykinin.[2]

Effects on Chondrocyte Differentiation

In the chondrogenic cell line ATDC5, AS1892802 was found to induce chondrocyte differentiation, suggesting a potential role in cartilage protection and repair.[2]

In Vivo Pharmacology

AS1892802 has demonstrated significant analgesic efficacy in rodent models of arthritis and chronic pain.

Analgesic Efficacy in Arthritis Models

The antinociceptive effects of orally administered AS1892802 were evaluated in two rat models of arthritis.

| Animal Model | Type of Arthritis | ED50 (mg/kg) |

| Adjuvant-Induced Arthritis (AIA) | Inflammatory | - |

| Monoiodoacetate-Induced Arthritis (MIA) | Non-inflammatory | 0.15[3] |

| Table 2: In vivo analgesic efficacy of AS1892802 in rat arthritis models. [3] |

In the MIA model, the analgesic effect of AS1892802 was potent and rapid.[3] Repeated dosing in both MIA and streptozotocin-induced neuropathy models resulted in a long-lasting and more potent analgesic effect, which was sustained for seven days after the last administration.

Peripheral Site of Action

AS1892802 rarely penetrates the central nervous system and is effective upon intra-articular administration, indicating a peripheral mechanism of action for its analgesic effects.[3]

Experimental Protocols

ROCK Kinase Inhibition Assay (ELISA)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by ROCK.

Protocol:

-

384-well white plates are coated with 0.2 µg/µl S6 peptide (ROCK substrate).

-

4 ng of ROCK1 kinase is added to each well in a kinase buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT).[4]

-

AS1892802 or vehicle (DMSO) is added to the wells.

-

The kinase reaction is initiated by adding 5 µM ATP.[4]

-

The plate is incubated for 1 hour at room temperature.[4]

-

An equal volume of Kinase-Glo® reagent is added to each well.[4]

-

The plate is incubated for an additional 40 minutes.[4]

-

Luminescence is measured using a microplate reader.

-

The percent inhibition is calculated relative to the DMSO control.[4]

Monoiodoacetate (MIA)-Induced Arthritis Rat Model

This model is used to induce non-inflammatory arthritis and assess pain-related behaviors.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (10 weeks old) are used.[5]

-

Induction of Osteoarthritis: Rats are anesthetized, and 1 mg of monoiodoacetate (MIA) in 10 µL of saline is injected intra-articularly into the right knee joint.[5]

-

Drug Administration: AS1892802 is administered orally.

-

Pain Assessment:

-

Mechanical Allodynia (von Frey Test): Paw withdrawal threshold is measured in response to the application of calibrated von Frey filaments to the plantar surface of the hind paw.[6]

-

Dynamic Weight Bearing: An automated system can be used to measure the weight distribution between the hind limbs as an indicator of joint pain.[7]

-

Prostaglandin E2 (PGE2) Inhibition Assay

This competitive ELISA is used to measure the concentration of PGE2 in cell culture supernatants.

Protocol:

-

Cell culture supernatants are collected after treatment with AS1892802 and an inflammatory stimulus (e.g., LPS).[8]

-

Samples and standards are added to a microplate pre-coated with a PGE2-specific antibody.

-

HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for antibody binding.

-

After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.[8]

-

The concentration of PGE2 is determined by comparison to a standard curve.

Conclusion

AS1892802 is a potent and selective ROCK inhibitor with significant analgesic and potential disease-modifying properties demonstrated in preclinical models of arthritis and chronic pain. Its peripheral mechanism of action and oral bioavailability make it an attractive candidate for further development. The experimental protocols detailed in this guide provide a framework for the continued investigation of AS1892802 and other ROCK inhibitors in the context of pain and inflammation.

References

- 1. rndsystems.com [rndsystems.com]

- 2. AS 1892802 | CAS:928320-12-1 | ROCK inhibitor,potent and ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Antinociceptive effects of AS1892802, a novel Rho kinase inhibitor, in rat models of inflammatory and noninflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prokineticin System Is a Pharmacological Target to Counteract Pain and Its Comorbid Mood Alterations in an Osteoarthritis Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychogenics.com [psychogenics.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

In-Depth Technical Review of AS1892802: A Potent ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1892802 is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates significant selectivity for ROCK2 over ROCK1 and has shown promise in preclinical models of pain and inflammation. This document provides a comprehensive technical overview of AS1892802, summarizing its biochemical activity, mechanism of action, and key experimental findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, cancer, and neurological disorders. AS1892802 has emerged as a valuable tool compound for investigating the therapeutic potential of ROCK inhibition.

Mechanism of Action and Signaling Pathway

AS1892802 exerts its biological effects through the competitive inhibition of the ATP-binding site of ROCK kinases. This prevents the phosphorylation of downstream ROCK substrates, thereby modulating the Rho/ROCK signaling cascade.

The canonical Rho/ROCK signaling pathway is initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state. Upon activation by upstream signals, GTP-bound RhoA interacts with and activates ROCK. Activated ROCK then phosphorylates several downstream targets, including Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and stress fiber formation. AS1892802 directly targets ROCK, preventing these downstream phosphorylation events.

Figure 1: Simplified signaling pathway of Rho/ROCK and the inhibitory action of AS1892802.

Quantitative Data

The inhibitory activity of AS1892802 has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data available in the literature.

| Target | Species | IC50 (nM) | Assay Type | Reference |

| ROCK2 | Human | 52 | ELISA | [1][2] |

| ROCK2 | Rat | 57 | ELISA | [1][2] |

| ROCK1 | Human | 122 | ELISA | [1][2] |

| PKAC-α | - | 200 | - | [1][2] |

| PRKX | - | 325 | - | [1][2] |

| Table 1: Biochemical Inhibitory Activity of AS1892802 |

| Parameter | Species | Value | Route of Administration | Reference |

| ED50 | Rat | 0.15 mg/kg | Oral | [3] |

| Table 2: In Vivo Efficacy of AS1892802 in a Monoiodoacetate-induced Arthritis Model |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA)

This protocol outlines the general steps for determining the IC50 values of AS1892802 against ROCK kinases using an ELISA-based assay.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Substrate peptide (e.g., a peptide containing the phosphorylation motif for ROCK)

-

ATP

-

AS1892802

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Coated ELISA plates (e.g., streptavidin-coated plates if using a biotinylated substrate)

-

Phospho-specific antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., H2SO4)

-

Plate reader

Procedure:

-

Prepare serial dilutions of AS1892802 in assay buffer.

-

Add the recombinant ROCK enzyme and substrate peptide to the wells of the ELISA plate.

-

Add the different concentrations of AS1892802 to the respective wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution or by washing the plate.

-

Wash the plate multiple times with a wash buffer (e.g., PBS-T).

-

Add the phospho-specific primary antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Incubate and wash the plate again.

-

Add the TMB substrate and allow color to develop.

-

Stop the color development with a stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each concentration of AS1892802 and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Monoiodoacetate (MIA)-Induced Arthritis Model in Rats

This protocol describes a common workflow for evaluating the analgesic effects of AS1892802 in a rat model of osteoarthritis pain.

Figure 2: Experimental workflow for the in vivo monoiodoacetate-induced arthritis model.

Procedure:

-

Animal Acclimatization: House male Lewis rats under standard laboratory conditions for at least one week before the experiment.

-

Induction of Arthritis: Anesthetize the rats and induce arthritis by a single intra-articular injection of monoiodoacetate (MIA) into the right knee joint.

-

Arthritis Development: Allow for the development of a stable mechanical allodynia, typically assessed over a period of 2-3 weeks post-MIA injection.

-

Drug Administration: Administer AS1892802 orally at various doses. A vehicle control group should be included.

-

Nociceptive Testing: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at baseline and at multiple time points after drug administration.

-

Data Analysis: Calculate the antinociceptive effect as the percentage increase in paw withdrawal threshold compared to the vehicle-treated group. Determine the ED50 value from the dose-response curve.

Conclusion

AS1892802 is a potent and selective ROCK inhibitor with demonstrated efficacy in preclinical models of arthritis pain. Its well-characterized in vitro activity and oral bioavailability make it a valuable pharmacological tool for elucidating the role of ROCK signaling in various physiological and pathological processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of AS1892802 and other ROCK inhibitors.

References

The Discovery and Development of AS1892802: A Selective Rho Kinase Inhibitor for Pain and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AS1892802 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil kinase (ROCK). This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of AS1892802. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of publicly available data and aims to provide a detailed understanding of the scientific journey of this promising therapeutic candidate. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.

Introduction

Rho-associated coiled-coil kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular functions, including cell adhesion, migration, proliferation, and smooth muscle contraction. The ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, cancer, and neurodegenerative disorders. In the context of pain and inflammation, ROCK activity contributes to nociceptive signaling and the inflammatory response. Therefore, inhibition of ROCK presents a promising therapeutic strategy for managing chronic pain and inflammatory conditions such as osteoarthritis.

AS1892802 emerged from a drug discovery program aimed at identifying novel and selective ROCK inhibitors. Preclinical studies have demonstrated its efficacy in animal models of osteoarthritis and neuropathic pain, highlighting its potential as a novel analgesic and anti-inflammatory agent.

Discovery and Synthesis

The discovery of AS1892802 was the result of a focused medicinal chemistry effort to develop potent and selective ROCK inhibitors. While the specific details of the initial screening and lead optimization campaign are not fully available in the public domain, the chemical structure of AS1892802, 1-(2-hydroxy-1-phenylethyl)-3-(4-(pyridin-4-yl)phenyl)urea, suggests a rational design approach targeting the ATP-binding site of the kinase.

Chemical Synthesis:

The synthesis of AS1892802 has been described as "newly synthesized" in the scientific literature, however, a detailed, step-by-step synthetic protocol is not publicly available at this time. A plausible retro-synthetic analysis suggests that the molecule could be assembled through the coupling of a substituted aniline derivative with an appropriate isocyanate or through a multi-step synthesis involving the formation of the urea linkage as a key step. Further investigation into medicinal chemistry literature from the developing company, Astellas Pharma, may provide more specific details on its synthesis.

Mechanism of Action

AS1892802 functions as a potent, ATP-competitive inhibitor of ROCK. This means that it binds to the ATP-binding pocket of the ROCK enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The primary isoforms of ROCK are ROCK1 and ROCK2, and AS1892802 has been shown to inhibit both.

ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and motility. The pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC leads to increased actin-myosin contractility, which is involved in processes such as smooth muscle contraction, cell migration, and neurite retraction. In the context of pain, ROCK activation in sensory neurons is thought to contribute to the hyperexcitability of these neurons, leading to pain hypersensitivity. In osteoarthritis, the ROCK pathway is implicated in cartilage degradation and inflammation.

Figure 1: Simplified ROCK Signaling Pathway and the inhibitory action of AS1892802.

Preclinical Pharmacology

The preclinical development of AS1892802 has focused on its efficacy in models of pain and osteoarthritis. A summary of the key in vitro and in vivo findings is presented below.

In Vitro Studies

4.1.1. Kinase Inhibition Assay

The inhibitory activity of AS1892802 against ROCK1 and ROCK2 was determined using an ELISA-based kinase assay.

-

Experimental Protocol:

-

Recombinant human ROCK1 and ROCK2 enzymes were used.

-

The assay was performed in a 96-well plate format.

-

AS1892802 was serially diluted and incubated with the kinase and its substrate in the presence of ATP.

-

The phosphorylation of the substrate was quantified using a specific antibody and a colorimetric or fluorometric detection system.

-

IC50 values were calculated from the dose-response curves.

-

| Target | Species | IC50 (nM) |

| ROCK1 | Human | 122 |

| ROCK2 | Human | 52 |

| ROCK2 | Rat | 57 |

| Table 1: In vitro inhibitory activity of AS1892802 against ROCK kinases. |

4.1.2. Chondrocyte Differentiation Assay

The effect of AS1892802 on chondrocyte differentiation was evaluated in a chondrogenic cell line.

-

Experimental Protocol:

-

A suitable chondrogenic cell line (e.g., ATDC5) was cultured in a micromass or pellet culture system.

-

Cells were treated with AS1892802 at various concentrations.

-

Chondrogenic differentiation was assessed by measuring the expression of chondrocyte-specific markers such as type II collagen and aggrecan using techniques like quantitative PCR, Western blotting, or immunohistochemistry.

-

The production of sulfated glycosaminoglycans (sGAGs) was quantified using a dimethylmethylene blue (DMMB) assay.

-

4.1.3. Prostaglandin E2 (PGE2) Production Assay

The anti-inflammatory activity of AS1892802 was assessed by measuring its effect on PGE2 production in a synovial cell line.

-

Experimental Protocol:

-

A synovial cell line (e.g., HIG-82) was stimulated with an inflammatory agent such as interleukin-1β (IL-1β) or bradykinin to induce PGE2 production.

-

Cells were co-treated with the inflammatory stimulus and varying concentrations of AS1892802.

-

The concentration of PGE2 in the cell culture supernatant was measured using a competitive enzyme-linked immunosorbent assay (ELISA).

-

In Vivo Studies

The analgesic and anti-arthritic effects of AS1892802 were evaluated in several rat models of pain and arthritis.

4.2.1. Monoiodoacetate (MIA)-Induced Arthritis Model

This model mimics the pain and cartilage degradation seen in human osteoarthritis.

-

Experimental Protocol:

-

Male Sprague-Dawley or Wistar rats were used.

-

A single intra-articular injection of monoiodoacetate (MIA) into the knee joint was performed to induce arthritis.

-

AS1892802 was administered orally or intra-articularly.

-

Pain behavior was assessed using methods such as the incapacitance test (weight-bearing distribution) or measurement of paw withdrawal threshold to a mechanical stimulus (von Frey filaments).

-

At the end of the study, the knee joints were collected for histological analysis to assess cartilage damage.

-

| Model | Species | Route of Administration | Endpoint | ED50 (mg/kg) |

| Monoiodoacetate-Induced Arthritis | Rat | Oral | Antinociceptive Effect | 0.15 |

| Table 2: In vivo efficacy of AS1892802 in a rat model of osteoarthritis pain. |

4.2.2. Adjuvant-Induced Arthritis (AIA) Model

This is a model of inflammatory arthritis that shares some features with rheumatoid arthritis.

-

Experimental Protocol:

-

Arthritis was induced in rats by a single intradermal injection of complete Freund's adjuvant (CFA) into the base of the tail or a hind paw.

-

AS1892802 was administered orally.

-

The severity of arthritis was assessed by measuring paw volume (plethysmometry) and scoring clinical signs of inflammation.

-

Pain behavior was also evaluated.

-

4.2.3. Streptozotocin-Induced Neuropathy Model

This model is used to study diabetic neuropathic pain.

-

Experimental Protocol:

-

Diabetes was induced in rats by a single intraperitoneal injection of streptozotocin (STZ).

-

The development of neuropathic pain was confirmed by assessing mechanical allodynia (paw withdrawal to a non-noxious stimulus).

-

AS1892802 was administered orally.

-

The analgesic effect was determined by measuring the reversal of mechanical allodynia.

-

Pharmacokinetics

Detailed pharmacokinetic parameters for AS1892802 in preclinical species are not extensively reported in publicly available literature. However, it has been described as being "orally bioavailable." A typical pharmacokinetic study in rats would involve the following:

-

Experimental Protocol:

-

AS1892802 is administered to rats via intravenous (i.v.) and oral (p.o.) routes.

-

Blood samples are collected at various time points after administration.

-

The concentration of AS1892802 in plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

-

Structure-Activity Relationship (SAR)

Information regarding the structure-activity relationship (SAR) for AS1892802 and its analogs is limited in the public domain. A comprehensive SAR study would typically involve the synthesis and biological evaluation of a series of related compounds to understand the impact of different structural modifications on ROCK inhibitory activity, selectivity, and pharmacokinetic properties. Such studies are crucial for optimizing lead compounds into clinical candidates.

Experimental Workflows

The discovery and development of a compound like AS1892802 typically follows a structured workflow.

Figure 2: A generalized workflow for the discovery and preclinical development of a small molecule inhibitor.

Conclusion

AS1892802 is a potent and selective ROCK inhibitor that has demonstrated significant analgesic and anti-inflammatory effects in preclinical models of osteoarthritis and neuropathic pain. Its mechanism of action, centered on the inhibition of the Rho/ROCK signaling pathway, provides a strong rationale for its therapeutic potential. While further details on its synthesis, pharmacokinetics, and structure-activity relationships would provide a more complete picture, the available data strongly support its continued investigation as a novel treatment for chronic pain and inflammatory diseases. This technical guide provides a foundational understanding of the discovery and development of AS1892802, intended to aid researchers and drug development professionals in their ongoing efforts to address unmet medical needs in these therapeutic areas.

Methodological & Application

Application Notes and Protocols for AS1892802 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed dosage recommendations and experimental protocols for the use of AS1892802, a potent and selective Rho-associated protein kinase (ROCK) inhibitor, in various rat models of disease. The information is intended to guide researchers in designing and executing preclinical studies.

Introduction

AS1892802 is a selective inhibitor of Rho-associated protein kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Inhibition of the ROCK signaling pathway has shown therapeutic potential in a range of conditions, particularly in models of chronic pain and osteoarthritis.

Dosage Recommendations